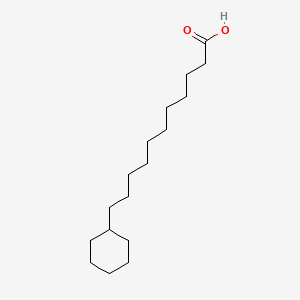

11-Cyclohexylundecanoic acid

Descripción

Propiedades

Número CAS |

4277-62-7 |

|---|---|

Fórmula molecular |

C17H32O2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

11-cyclohexylundecanoic acid |

InChI |

InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |

Clave InChI |

WFTPSUGFEZHCGU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

SMILES canónico |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

melting_point |

55.4-56.6°C |

Otros números CAS |

4277-62-7 |

Descripción física |

Solid |

Sinónimos |

omega-cyclohexylundecanoic acid |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Reagents

The chemical synthesis of this compound involves a Friedel-Crafts acylation-like reaction between cyclohexyl chloroformate and 10-undecenoic acid. As detailed in, the process employs ethylaluminium sesquichloride and triethylsilane as catalysts in anhydrous dichloromethane at . The reaction proceeds via the formation of a carbocation intermediate, which undergoes nucleophilic attack by the terminal double bond of 10-undecenoic acid (Figure 3 in). This stepwise mechanism ensures regioselective addition of the cyclohexyl group to the undecenoic acid backbone.

Key reagents and conditions:

-

Cyclohexyl chloroformate : Serves as the cyclohexyl group donor.

-

10-Undecenoic acid : Provides the 11-carbon aliphatic chain.

-

Catalytic system : in a 1:1 molar ratio.

-

Solvent : Anhydrous dichloromethane ().

-

Temperature : to prevent side reactions.

Workup and Purification

After 90 minutes of reaction time, the mixture is hydrolyzed using ice-cold hydrochloric acid (5 M) to dissolve aluminium salts. The organic phase is extracted with diethyl ether, washed with water, and dried over sodium sulfate. Subsequent evaporation under reduced pressure yields crude this compound, which is purified via crystallization from hexane at . The final product exhibits a melting point of and a purity of 99.5% by gas chromatography (GC).

Table 1: Synthesis Parameters and Yield

| Parameter | Value |

|---|---|

| Reaction Time | 90 minutes |

| Temperature | |

| Catalyst Loading | 30 mmol |

| Yield (Crude) | 93% |

| Purity (GC) | 99.5% |

Biosynthetic Pathways in Curtobacterium pusillum

Enzymatic Machinery and Precursors

The Gram-positive bacterium Curtobacterium pusillum naturally produces this compound as a major cellular fatty acid. Its fatty acid synthetase (FAS) system utilizes cyclohexanecarbonyl-CoA as a primer, which is derived from shikimic acid via reductive cyclization. The FAS complex includes:

-

Acyl carrier protein (ACP) : Bares the growing fatty acid chain.

-

NADPH : Provides reducing equivalents for chain elongation.

-

Cyclohexanecarbonyl-CoA acyltransferase : Catalyzes the initial transfer of the cyclohexyl group to ACP.

Radiolabeling studies with shikimic acid confirmed exclusive incorporation into the cyclohexane ring, while acetate contributed to the aliphatic chain. This bifurcated pathway ensures efficient synthesis of omega-cyclohexyl fatty acids.

In Vitro Reconstitution of FAS Activity

The FAS system of C. pusillum was reconstituted in vitro using ammonium sulfate-precipitated enzymes and exogenous ACP. The reaction mixture contained:

-

Primer : Cyclohexanecarbonyl-CoA (10 µM).

-

Malonyl-CoA : Serves as the elongation unit.

-

NADPH : 1 mM for reduction steps.

The system exhibited a of 2.4 µM for cyclohexanecarbonyl-CoA, indicating high affinity for the cyclohexyl primer. Straight-chain primers (e.g., acetyl-CoA) were ineffective, highlighting the enzyme’s specificity for branched or cyclic substrates.

Table 2: Kinetic Parameters of FAS System

| Parameter | Value |

|---|---|

| (Cyclohexanecarbonyl-CoA) | 2.4 µM |

| 12 nmol/min/mg | |

| Optimal pH | 7.5 |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Methyl esters of this compound were analyzed using a Supelco SP-2560 capillary column (100 m × 0.25 mm) with helium as the carrier gas. Key spectral features include:

-

Retention Time : 24.3 minutes.

-

Mass Fragments : .

-

High-Resolution MS : Calculated : 282.2559; Found: 282.2553.

Industrial and Experimental Considerations

Scalability Challenges

The chemical synthesis method, while high-yielding, requires stringent anhydrous conditions and cryogenic temperatures, complicating large-scale production. In contrast, biosynthetic approaches using engineered C. pusillum strains offer scalability but face bottlenecks in ACP availability and NADPH regeneration.

Applications in Antimicrobial Formulations

Despite preparation challenges, this compound inhibits Bacillus cereus and Escherichia coli at concentrations as low as 0.05 mmol/L. Its integration into food-safe antimicrobial coatings is under investigation, leveraging its natural presence in ruminant milk fats (0.1–0.2% by weight) .

Análisis De Reacciones Químicas

Types of Reactions: 11-Cyclohexylundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms in the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Cyclohexaneundecanol.

Substitution: Halogenated or nitrated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

11-Cyclohexylundecanoic acid exhibits notable antimicrobial activity against various pathogens. Research indicates that it inhibits the growth of bacteria such as Bacillus cereus, Escherichia coli, and fungi like Fusarium culmorum at varying concentrations.

Case Study: Inhibition of Bacterial Growth

- Study Overview : A study conducted by DeRosa et al. (1971) and further investigated by other researchers demonstrated that this compound significantly reduces the growth rate of E. coli in culture media.

- Findings : The compound showed inhibitory effects starting from a concentration of 0.05 mmol/L. The effectiveness varied among different microorganisms, with E. coli being particularly sensitive to this compound .

| Microorganism | Minimum Inhibitory Concentration (mmol/L) |

|---|---|

| Bacillus cereus | 0.05 |

| Escherichia coli | 0.05 |

| Fusarium culmorum | 0.05 |

| Saccharomyces cerevisiae | No significant effect |

Nutritional and Health Implications

The presence of this compound in dairy products suggests potential health benefits related to its antimicrobial properties. It is hypothesized that this fatty acid may play a role in protecting against infections, particularly in infants consuming milk .

Case Study: Role in Milk Fat

- Study Overview : Research has shown that this compound is a minor component in cow, goat, and sheep milk fats, with concentrations ranging from 0.1% to 0.2% .

- Implications : The antimicrobial properties of this fatty acid may contribute to the protective functions of milk, enhancing its role as a nutritional source while also safeguarding against microbial infections.

Biomarker for Food Quality

Recent studies have identified cyclic fatty acids, including this compound, as biomarkers for assessing the quality of dairy and meat products. Its detection can indicate the use of ensiled feed and overall lipid profile authenticity in food products.

Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been developed for the qualitative and quantitative analysis of cyclic fatty acids in food matrices. The method allows for the identification of this compound alongside other cyclic fatty acids .

| Analytical Method | Key Features |

|---|---|

| GC-MS | Used for detection and quantification of fatty acids in food samples |

Mecanismo De Acción

The mechanism of action of cyclohexaneundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 13-Cyclohexyltridecanoic Acid

- Structure : A 13-carbon chain with a terminal cyclohexyl group (C₁₉H₃₆O₂; molecular weight: 296.48 g/mol).

- Occurrence: Co-occurs with 11-cyclohexylundecanoic acid in thermophilic bacteria and ruminant fats .

- Applications : Proposed as a biomarker for ruminal acidosis in cows due to its elevated levels during metabolic stress .

(b) Undecanoic Acid (C₁₁H₂₂O₂)

- Structure : A straight-chain saturated fatty acid without cyclic groups.

- Contrast: Lacks the cyclohexyl moiety, resulting in lower hydrophobicity and rigidity. Undecanoic acid is used industrially in lubricants and cosmetics, whereas this compound is biologically derived and has antimicrobial roles .

(c) 11-Mercaptoundecanoic Acid (C₁₁H₂₂O₂S)

- Structure : Features a terminal thiol (-SH) group instead of a cyclohexyl ring.

- Properties: The thiol group enhances reactivity in surface chemistry (e.g., gold nanoparticle functionalization), unlike the inert cyclohexyl group in this compound .

Physical and Chemical Properties

The cyclohexyl group in this compound increases membrane rigidity in bacteria, enhancing thermal stability in extremophiles .

Antimicrobial Effects

- This compound: Inhibits Bacillus cereus, Escherichia coli, and Fusarium culmorum at ≥0.05 mmol/L but is inactive against Saccharomyces cerevisiae .

- Undecanoic Acid: Broad-spectrum antifungal activity (e.g., against Candida spp.) but requires higher concentrations (≥1 mmol/L) .

Analytical Detection

Both this compound and 13-cyclohexyltridecanoic acid are detected via gas chromatography-mass spectrometry (GC-MS) after hydrogenation of fat samples to improve volatility . Their cyclic structures yield distinct fragmentation patterns compared to linear fatty acids.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

Q. How can meta-analyses improve the interpretation of fragmented data on this compound’s occurrence in food systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.